molecular formula C7H8N2O2 B1500530 5-(Aminomethyl)pyridine-2-carboxylic acid CAS No. 53397-80-1

5-(Aminomethyl)pyridine-2-carboxylic acid

Cat. No. B1500530
CAS RN: 53397-80-1
M. Wt: 152.15 g/mol
InChI Key: VGLKYVZUHILZIE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-2-carboxylic acid is a useful synthetic intermediate . It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular weight of this compound hydrochloride is 188.61 . Its IUPAC name is 5-(aminomethyl)picolinic acid hydrochloride . The InChI code is 1S/C7H8N2O2.ClH/c8-3-5-1-2-6 (7 (10)11)9-4-5;/h1-2,4H,3,8H2, (H,10,11);1H .

Scientific Research Applications

Antihypertensive Activity

The synthesis and investigation of 5-(Aminomethyl)pyridine-2-carboxylic acid derivatives reveal their potent antihypertensive properties in animal models. Studies have optimized structural parameters, identifying compounds with significant activity in spontaneously hypertensive rats and potential for further clinical investigation (Finch et al., 1978).

Chemical Synthesis and Catalysis

Research demonstrates the role of carboxylic acids, including this compound derivatives, as activators in decarboxylative coupling processes. These methodologies offer pathways to synthesize substituted pyridines with high regioselectivity, expanding the toolkit for chemical synthesis (Neely & Rovis, 2014).

Coordination Polymers and Network Structures

Arylation Processes

This compound derivatives have facilitated the development of new arylation methods based on C-H activation. These processes enable the selective functionalization of carboxylic acid derivatives, broadening the scope of synthetic organic chemistry (Zaitsev et al., 2005).

Enzyme Inhibition

Investigations into the inhibition of prolyl 4-hydroxylase, a key enzyme in collagen synthesis, have identified this compound derivatives as potent inhibitors. This research contributes to understanding enzyme regulation and the development of new therapeutic strategies (Tucker & Thomas, 1992).

Safety and Hazards

5-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride is classified as a hazardous substance. It has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and using personal protective equipment .

Relevant Papers There are several relevant papers related to this compound. For instance, one paper discusses the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester , while another paper discusses the synthesis of pyrazolo[3,4-b]quinolinones using bioproduct pyridine-2-carboxylic acid . These papers provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

5-(aminomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLKYVZUHILZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665050
Record name 5-(Aminomethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53397-80-1
Record name 5-(Aminomethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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